Product packaging for Vanadium(II) oxide(Cat. No.:CAS No. 12035-98-2)

Vanadium(II) oxide

Cat. No.: B088964
CAS No.: 12035-98-2
M. Wt: 66.941 g/mol
InChI Key: IBYSTTGVDIFUAY-UHFFFAOYSA-N
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Description

Vanadium(II) oxide is an inorganic compound with the formula VO, characterized as a grey solid with metallic lustre . It possesses a distorted NaCl (cubic) crystal structure and is known to be a non-stoichiometric compound, with its composition varying from VO0.8 to VO1.3 . A key characteristic of VO is its semiconducting behavior, which arises from the delocalization of electrons in the t2g orbitals . This combination of structural and electronic properties makes it a compound of significant interest in fundamental materials research. One promising application explored for vanadium(II) monoxide is its use as a molecular vapor in synthetic chemical reagents within low-temperature matrices, opening avenues for novel chemical synthesis . Furthermore, vanadium oxides, in general, are heavily investigated for energy storage due to their multiple oxidation states and redox activity . While specific commercial supercapacitor and battery research often focuses on other oxides like V2O5, the fundamental properties of VO contribute to the broader understanding of vanadium-based materials in electrochemical systems . This high-purity material is presented in various forms, including submicron and nanopowders, to suit diverse experimental needs. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any human or veterinary therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula VO<br>OV B088964 Vanadium(II) oxide CAS No. 12035-98-2

Properties

IUPAC Name

oxovanadium
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InChI

InChI=1S/O.V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBYSTTGVDIFUAY-UHFFFAOYSA-N
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Canonical SMILES

O=[V]
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Molecular Formula

OV
Record name Vanadium(II) Oxide
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DSSTOX Substance ID

DTXSID6065189
Record name Vanadium oxide (VO)
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Molecular Weight

66.941 g/mol
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Physical Description

Light gray crystalline solid; Insoluble in water; [MSDSonline]
Record name Vanadium monoxide
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CAS No.

12035-98-2, 12037-42-2, 12037-05-7
Record name Vanadium oxide (VO)
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Record name Vanadium oxide (V6O13)
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Record name Vanadium oxide (V4O7)
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Record name Vanadium oxide (VO)
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Record name Vanadium oxide (VO)
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Record name Vanadium oxide (VO)
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Synthesis and Growth Methodologies of Vanadium Ii Oxide

Controlled Synthesis of Bulk Vanadium(II) Oxide

The production of bulk this compound often involves high-energy processes to achieve the desired stoichiometry and crystal structure. These methods are broadly categorized into high-temperature and pressure routes and reduction-based approaches.

High-Temperature and Pressure Synthesis Routes

High-temperature and high-pressure (HTHP) techniques are employed to synthesize dense, polycrystalline this compound. These methods can overcome kinetic barriers and stabilize specific phases that may not be accessible under ambient conditions. frontiersin.orgresearchgate.net

One prominent high-temperature method is arc melting . In this process, precursor materials, such as a mixture of bismuth oxide (Bi₂O₃) and vanadium pentoxide (V₂O₅), are melted in an arc furnace. scielo.br While this example demonstrates the synthesis of BiVO₄, the principle of using an electric arc to generate extremely high temperatures can be adapted for the synthesis of other oxides like VO by using appropriate precursors. scielo.br For instance, the arc-plasma reduction of vanadium pentoxide with carbon has been investigated, achieving a vanadium metal of 96% purity within 10 minutes. iaea.org By carefully controlling the stoichiometry of the reactants, this method can be tailored to produce this compound.

High-pressure synthesis is another powerful tool for creating novel materials. researchgate.net The application of high pressure, often in the gigapascal (GPa) range, can lead to the formation of new structural phases. frontiersin.org For example, new phases of R₂BaCuO₅ (R = Sm and Eu) have been stabilized under high-pressure and high-temperature conditions. frontiersin.org Such techniques are also applicable to simpler binary oxides like VO, where pressure can influence the crystal structure and stoichiometry. The use of a laser-heated diamond anvil cell is a notable method for in-situ high-pressure synthesis and characterization of materials. acs.org

Reduction-Based Synthesis Approaches

Reduction-based methods involve the chemical reduction of higher vanadium oxides, such as vanadium pentoxide (V₂O₅) or vanadium trioxide (V₂O₃), to form this compound.

Carbothermal reduction is a widely used and cost-effective method. researchgate.net In this process, a higher vanadium oxide is mixed with a carbon source, such as graphite, and heated to high temperatures in an inert atmosphere. researchgate.net The carbon acts as a reducing agent, removing oxygen from the vanadium oxide to form carbon monoxide or carbon dioxide, resulting in a lower oxidation state of vanadium. The phase of the final vanadium oxide product is dependent on the reaction temperature and the ratio of carbon to vanadium oxide. researchgate.netjmmab.com For instance, the carbothermal reduction of V₂O₅ can yield V₂O₃, and with further reduction at higher temperatures, VO can be obtained. mdpi.com Thermodynamic studies have shown that the introduction of carbon as a reducing agent significantly enhances the reduction reactions of V₂O₃, with VO acting as a catalytic intermediary in the formation of vanadium nitride (VN) from V₂O₃. mdpi.com

The following table summarizes the phase evolution during the carbothermal reduction of V₂O₅ as observed in one study: researchgate.net

TemperaturePhase Transformation Sequence
948 K - 973 KV₂O₅ → V₆O₁₃ → VO₂
1423 K or 1473 KV₂O₅ → V₃O₅ → V₂O₃

This data is for the synthesis of VO₂ and V₂O₃, but illustrates the principle of temperature-dependent phase formation in carbothermal reduction.

Thin Film Deposition of this compound

The fabrication of high-quality this compound thin films is essential for investigating their physical properties and for their potential integration into electronic and optical devices. Epitaxial growth techniques are of particular importance as they allow for the growth of single-crystal-like films with well-defined crystallographic orientations.

Epitaxial Growth Techniques for this compound Thin Films

Epitaxial growth involves the deposition of a thin film onto a single-crystal substrate, where the crystal lattice of the film aligns with that of the substrate. This results in a highly ordered film with superior properties compared to polycrystalline or amorphous films.

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum deposition technique that allows for precise control over the growth of thin films at the atomic level. In MBE, elemental sources are thermally evaporated, and the resulting molecular beams impinge on a heated substrate, leading to the formation of a thin film.

While much of the literature focuses on the MBE growth of other vanadium oxides like V₂O₃ and VO₂, the principles can be extended to the synthesis of VO films. kuleuven.beulb.ac.be The key to obtaining a specific vanadium oxide phase is the careful control of the substrate temperature and the oxygen partial pressure during growth. kuleuven.be For example, in the MBE growth of vanadium oxide films on Si(111), it was observed that the oxidation state of the vanadium oxide film increases with the oxygen partial pressure and decreases with the substrate temperature. kuleuven.be By tuning these parameters, it is possible to stabilize the VO phase. The growth of epitaxial VO₂ thin films on MgF₂ substrates has been demonstrated, highlighting the capability of MBE to engineer strain and tune material properties.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material by bombarding it with energetic ions. These ejected atoms then deposit onto a substrate, forming a thin film. Reactive sputtering is a variation of this technique where a reactive gas, such as oxygen, is introduced into the sputtering chamber along with an inert gas like argon. aip.orgresearchgate.net

In the reactive sputtering of a vanadium target, the oxygen flow rate is a critical parameter that determines the stoichiometry of the resulting vanadium oxide film. aip.org By carefully controlling the oxygen partial pressure, various vanadium oxide phases, including VO, can be deposited. For instance, studies on the reactive magnetron sputtering of vanadium have shown that different vanadium oxide phases can be obtained by varying the oxygen flow rate. aip.org The substrate temperature also plays a crucial role in the crystallinity and phase of the deposited film. aip.org

The following table provides an example of parameters used in the reactive sputtering of vanadium to produce vanadium oxide thin films. aip.org

ParameterValue
TargetVanadium Metal
Sputtering GasAr and O₂
Ar:O₂ Ratio95% : 5%
Total Pressure7 mTorr
Substrate Temperature400 °C
RF Power75 W

Note: These specific parameters were used to grow VO₂ (B) phase films, but illustrate the typical conditions in reactive sputtering of vanadium.

Another sputtering approach involves depositing a vanadium metal film first, followed by a post-deposition oxidation treatment in an oxygen atmosphere at elevated temperatures to form the desired oxide phase. aip.org

Pulsed Laser Deposition (PLD) is another versatile sputtering technique where a high-power pulsed laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. ama-science.orgbohrium.comaip.orgaip.org The composition of the target and the background gas pressure and composition during deposition are key factors in determining the final film stoichiometry. ama-science.org By using a vanadium metal target in a controlled oxygen atmosphere, it is possible to grow this compound films. ingentaconnect.com The substrate temperature during deposition is also a critical parameter for achieving crystalline and phase-pure films. ingentaconnect.com

Pulsed Laser Deposition (PLD) for this compound Thin Films

The synthesis of stoichiometric this compound (VO) thin films using Pulsed Laser Deposition (PLD) is not extensively detailed in publicly available research. Scientific literature on the PLD of vanadium oxides predominantly focuses on the fabrication of Vanadium Dioxide (VO₂) and Vanadium Pentoxide (V₂O₅) due to their significant thermochromic and electronic properties. aip.orgaip.orgspacefrontiers.orgresearchgate.net

Typically, PLD processes for vanadium oxides involve the ablation of a vanadium metal or a vanadium oxide (e.g., V₂O₅) target in a controlled oxygen atmosphere. aip.orgspacefrontiers.org The final stoichiometry of the deposited film is highly dependent on parameters such as substrate temperature, oxygen partial pressure, and laser fluence. aip.orgaip.org Achieving the specific +2 oxidation state of vanadium required for VO in a stable, single-phase thin film is challenging due to the narrow range of thermodynamic stability for this compound compared to other, more stable vanadium oxides. aip.org Research often involves post-deposition annealing steps to achieve the desired crystalline phase, but these are typically optimized for VO₂. researchgate.net

Chemical Vapor Deposition (CVD) of this compound Structures

Detailed research findings on the synthesis of pure this compound (VO) structures via Chemical Vapor Deposition (CVD) are limited. The body of work on CVD of vanadium compounds is largely centered on producing Vanadium Dioxide (VO₂) thin films, for which various precursors and process conditions have been explored. aip.orgresearchgate.netacs.org These processes often utilize precursors like vanadyl acetylacetonate (B107027) (VO(acac)₂) and precisely control the oxidant-to-precursor ratio and deposition temperature to favor the VO₂ phase. aip.orgresearchgate.net The synthesis of the lower oxidation state VO is less common and not as thoroughly documented in the available literature.

Sol-Gel Synthesis of this compound Materials

The direct synthesis of this compound (VO) materials through sol-gel methods is not well-established in scientific literature. Sol-gel processes for vanadium oxides typically begin with precursors where vanadium is in a higher oxidation state, such as +4 or +5. taylorfrancis.comresearchgate.netbohrium.com For instance, common precursors include vanadium alkoxides like vanadyl triisopropoxide or salts like vanadium pentoxide. google.comircer.fr The process involves hydrolysis and condensation to form a gel, which is then thermally treated (annealed) to produce the final oxide material. researchgate.net These annealing steps are generally conducted in controlled atmospheres to achieve the reduction of V₂O₅ to VO₂. researchgate.netresearchgate.net The further reduction to stoichiometric this compound via this wet-chemical route is not a commonly reported or straightforward procedure.

Atomic Layer Deposition (ALD) for Controlled this compound Layers

The fabrication of this compound (VO) thin films using Atomic Layer Deposition (ALD) is not a primary focus of the existing research literature. ALD of vanadium oxides has been investigated for its ability to produce highly conformal and uniform thin films with precise thickness control, but these efforts have been overwhelmingly directed towards the synthesis of VO₂ and V₂O₅. odu.edursc.orgaip.org

ALD processes for vanadium oxides often use precursors like tetrakis[ethylmethylamino]vanadium (TEMAV) with an oxidant such as water or ozone. rsc.orgaip.org The as-deposited films are typically amorphous and may consist of a mixture of vanadium oxidation states, often with a prevalence of V⁵⁺ or V⁴⁺. odu.eduresearchgate.net A post-deposition annealing step is almost always required to crystallize the film and achieve the desired stoichiometry, with process conditions being overwhelmingly optimized for the formation of monoclinic VO₂. aip.orgresearchgate.net Reports on tuning these ALD processes to specifically yield pure, crystalline this compound are scarce.

Nanostructure Fabrication of this compound

Hydrothermal and Solvothermal Synthesis of this compound Nanomaterials

While hydrothermal and solvothermal methods are versatile for creating various metal oxide nanostructures, specific protocols for the direct synthesis of this compound (VO) nanomaterials are not prominently featured in available research. These solution-based techniques have been extensively applied to produce a range of vanadium oxide nanostructures, including nanoparticles, nanorods, and nanosheets of VO₂ and V₂O₅. rsc.orgbiointerfaceresearch.comrsc.orgrsc.org

The synthesis typically involves a vanadium precursor (e.g., V₂O₅ or vanadyl sulfate) that is treated in a sealed vessel (autoclave) with a solvent at elevated temperature and pressure. biointerfaceresearch.commdpi.com The final product's phase and morphology are influenced by parameters such as temperature, reaction time, pH, and the type of solvent or reducing agent used. rsc.orgrsc.org While these methods are adept at controlling the synthesis of higher vanadium oxides, reports detailing the precise conditions required to controllably and directly synthesize pure-phase VO nanostructures are not common.

Catalyst-Assisted Growth of this compound Nanowires

A simple, ambient pressure process has been reported for the synthesis of this compound (VO) nanowires. This method utilizes a catalyst-assisted growth mechanism in a single-zone furnace. wsu.eduresearchgate.net The growth is typically performed on a silicon substrate coated with a thin layer of gold, which acts as the catalyst. wsu.eduresearchgate.net

In a typical synthesis, the gold-coated silicon substrate is placed in a furnace, and an inert carrier gas, such as argon, is introduced. The growth of VO nanowires is initiated by heating the furnace to a high temperature, for example, 1000 °C, for a duration of several hours. wsu.eduresearchgate.net Research indicates a bimodal growth mechanism: an initial horizontal growth of nanowires along the substrate surface is observed, which is independent of the metal catalyst. wsu.eduresearchgate.net Following this, vertically aligned nanowires begin to extrude from catalyst alloy islands, indicating that the metal catalyst is essential for vertical growth. wsu.eduresearchgate.net The morphology of the resulting nanowires is dependent on the growth parameters.

Table 1: Research Findings on Catalyst-Assisted Growth of this compound Nanowires

Parameter Value / Observation Source(s)
Growth Method Catalyst-Assisted Vapor-Liquid-Solid (VLS) wsu.eduresearchgate.net
Catalyst Gold (Au) wsu.eduresearchgate.net
Substrate Silicon (Si) wsu.edu
Carrier Gas Argon (Ar) wsu.edu
Growth Temperature 1000 °C wsu.eduresearchgate.net
Growth Time 30 minutes to 3 hours wsu.edu
Resulting Nanowire Width ~65 nm (for growth at 1000 °C) wsu.eduresearchgate.net
Resulting Nanowire Length Up to 5 µm researchgate.net
Key Findings - Increased temperature leads to increased nanowire width. wsu.eduresearchgate.net
- Increasing heating time from 30 min to 3 hours resulted in a nine-fold increase in nanowire density. wsu.edu
- A metal catalyst is required for vertical nanowire growth. wsu.eduresearchgate.net

Electronic Structure and Electron Correlation Phenomena in Vanadium Ii Oxide

Theoretical Frameworks for Describing Electron Correlations in Vanadium(II) Oxide

The electronic properties of many transition metal oxides are inadequately described by conventional band theory, which treats electrons as independent particles moving in a periodic potential. In materials like VO, the repulsive Coulomb interaction between electrons on the same atomic site (an on-site interaction) is significant and leads to strong correlation effects. cambridge.org These correlations are responsible for a wide range of phenomena, including metal-insulator transitions. njit.edu Theoretical models that explicitly include these interactions are therefore essential for a correct description.

The Hubbard model is a foundational theoretical tool for understanding systems with strong electron-electron correlations. wikipedia.org It simplifies the system by focusing on a narrow band of interacting electrons and introduces a parameter, U, to represent the energy cost of placing two electrons on the same lattice site. wikipedia.org This model successfully describes the transition between a metallic state, where electrons are delocalized, and a Mott insulating state, where electrons are localized on atomic sites due to strong Coulomb repulsion. wikipedia.org

For this compound, which is considered a strongly correlated system, the Hubbard model is crucial for explaining its electronic behavior that deviates from simple band predictions. arxiv.orgscispace.com While standard density functional theory (DFT) calculations may incorrectly predict metallic behavior for such correlated insulators, methods incorporating the Hubbard U (like DFT+U) can correct for electron localization and provide a more accurate description. wikipedia.orgiphy.ac.cn The choice of the Hubbard U parameter is critical and is often debated, with values for various vanadium oxides being determined by comparing computational results with experimental data, such as band gaps or phase transition temperatures. iphy.ac.cnresearchgate.netresearchgate.net

The Extended Hubbard Model builds upon the standard model by including longer-range interactions, most notably the nearest-neighbor Coulomb repulsion, V. wikipedia.orgresearchgate.netaps.org This extension is important in systems where inter-site correlations play a significant role. In the context of VO, considering these non-local interactions can be critical for accurately describing the competition between different electronic and magnetic ground states, such as spin-density-wave and charge-density-wave phases. aps.org The interplay between the on-site repulsion (U) and the nearest-neighbor repulsion (V) can lead to a richer phase diagram. researchgate.netarxiv.org

ParameterDescriptionRelevance to this compound
t Hopping IntegralRepresents the kinetic energy of electrons moving between adjacent vanadium sites. It favors delocalization and metallic behavior. wikipedia.org
U On-site Coulomb RepulsionRepresents the energy cost of placing two electrons on the same V 3d orbital. A large U favors electron localization, characteristic of Mott insulators. wikipedia.orgarxiv.org VO is considered a system where U is comparable to the bandwidth (W), placing it near the Mott-Hubbard transition. arxiv.orgscispace.com
V Nearest-Neighbor RepulsionAn extension to the standard Hubbard model, it represents the Coulomb repulsion between electrons on adjacent vanadium sites. It can promote charge ordering. aps.org

In transition metal oxides, the d-electrons possess spin, charge, and orbital degrees of freedom. Strong electron correlations lead to a complex coupling between these three, which is fundamental to the material's electronic and magnetic properties. researchgate.net This spin-charge-orbital coupling is particularly important in Mott insulators and other strongly correlated systems where the balance between competing interactions determines the ground state. mpg.deaps.org

In vanadium oxides, the orbital degree of freedom arises because the V 3d electrons can occupy different orbitals (t2g and eg sets) which have distinct spatial orientations. mpg.de The specific occupation of these orbitals influences the magnetic exchange interactions between neighboring vanadium ions (spin coupling) and the distribution of electrons throughout the lattice (charge coupling). In turn, the spin and charge configurations can affect which orbitals are preferentially occupied. This intricate interplay means that a change in one degree of freedom can induce changes in the others, leading to phenomena like coupled spin, orbital, and structural phase transitions. researchgate.net While detailed studies often focus on the complex phases of V2O3 and VO2, the underlying physics of spin-charge-orbital coupling is also critical for understanding the properties of VO as a system on the verge of multiple electronic and magnetic instabilities. arxiv.orgresearchgate.net

Orbital Degeneracy and Electron Delocalization in this compound

This compound crystallizes in a distorted rock-salt (NaCl) structure. wikipedia.org In this arrangement, each vanadium ion (V²⁺) is surrounded by six oxygen ions in an octahedral coordination. wikipedia.org This crystalline environment is central to the electronic properties of VO, as it lifts the five-fold degeneracy of the vanadium 3d orbitals.

In the octahedral crystal field created by the oxygen ligands, the V 3d orbitals split into two sets at different energy levels: a lower-energy triplet known as the t2g orbitals (d_xy, d_xz, d_yz) and a higher-energy doublet known as the eg orbitals (d_z², d_x²-y²). mpg.deijesrr.org This splitting is a cornerstone for understanding the electronic structure of many transition metal oxides. scispace.com

For VO, which has a V²⁺ ion with a 3d³ electron configuration, these three electrons populate the lower-lying t2g orbitals. The semiconducting nature of VO is attributed to the delocalization of these electrons within the t2g orbitals. wikipedia.orgncku.edu.tw The t2g orbitals are oriented between the V-O bond axes, allowing for direct overlap between neighboring vanadium ions. This overlap forms a broad, partially filled t2g band, which facilitates electrical conduction. ncku.edu.tw In contrast, the eg orbitals point directly towards the oxygen ligands, participating more in V-O bonding and forming bands at higher energy. mpg.de

The electronic bands in VO arise from the hybridization of vanadium 3d and oxygen 2p orbitals. njit.eduscispace.com The interaction between these atomic orbitals leads to the formation of bonding and antibonding molecular orbitals, which then broaden into the valence and conduction bands of the solid.

σ-bonding : The vanadium eg orbitals (d_z², d_x²-y²) point directly towards the oxygen 2p orbitals, leading to strong head-on overlap. This forms low-energy σ bonding states and high-energy σ* antibonding states. arxiv.org

π-bonding : The vanadium t2g orbitals (d_xy, d_xz, d_yz) have the correct symmetry to overlap sideways with the oxygen 2p orbitals, forming π bonding and π* antibonding states. arxiv.org

The valence band is primarily composed of O 2p states with significant contribution from the V-O bonding orbitals. The conduction properties are determined by the bands near the Fermi level, which are mainly of V 3d character. Specifically, the partially filled t2g band, which has both V-V direct overlap and V-O π* antibonding character, is responsible for the conductivity in VO. ncku.edu.twarxiv.org The removal of electrons from antibonding states can lead to stronger local bonding and structural changes. acs.org Quantum-chemical techniques like the Crystal Orbital Hamilton Population (COHP) analysis can be used to quantify the bonding, nonbonding, and antibonding contributions within the electronic structure. researchgate.netrsc.org

Orbital InteractionResulting StateContribution to Electronic Structure
V(eg) - O(2p)σ and σForms strong V-O covalent bonds. The bonding σ states are in the valence band, while the antibonding σ states are at higher energies in the conduction band. arxiv.org
V(t2g) - O(2p)π and πForms weaker π bonds. The antibonding π states mix with the V t2g states near the Fermi level, influencing conductivity. arxiv.org
V(t2g) - V(t2g)d-d bondingDirect overlap between t2g orbitals on adjacent V ions forms a partially filled band that is crucial for electron delocalization and metallic character. ncku.edu.tw

Mechanisms of Electron Transport in this compound Systems

As a semiconductor, the transport of charge carriers in this compound is a thermally activated process. wikipedia.org The specific mechanism is dictated by the degree of electron localization and the nature of the lattice. In many transition metal oxides, including vanadates, where electrons can become localized due to strong correlations or interactions with the lattice, the dominant transport mechanism is often small polaron hopping . conicet.gov.arcapes.gov.brresearchgate.net

A small polaron is a quasi-particle formed when a charge carrier (an electron or hole) becomes "trapped" by the local distortion of the crystal lattice it induces. rsc.orgmaterialsvirtuallab.org In VO, which is often non-stoichiometric (VOₓ, with x ranging from 0.8 to 1.3), there is a natural mixture of V²⁺ and V³⁺ ions. wikipedia.org An electron can be localized at a V²⁺ site, creating a polaron. Electron transport then occurs as this electron, along with its associated lattice distortion, "hops" to an adjacent V³⁺ site. conicet.gov.arresearchgate.net

This hopping process is thermally activated, and the DC conductivity (σ) typically follows an Arrhenius-type relation:

σ = σ₀ exp(-Eₐ / k₈T)

Here, Eₐ is the activation energy for the hop, k₈ is the Boltzmann constant, and T is the temperature. This activation energy includes the energy required to create a favorable lattice distortion for the hop to occur and the electronic energy difference between the initial and final sites. The transport is described as non-adiabatic if the electron transfer is the rate-limiting step, or adiabatic if the electron can follow the lattice fluctuations quickly. capes.gov.brrsc.org This small polaron hopping mechanism, driven by the presence of mixed valence states and strong electron-phonon coupling, is considered the primary mode of electron transport in semiconducting vanadium oxide systems. conicet.gov.arresearchgate.net

Magnetic Properties and Spin Orbital Interactions in Vanadium Ii Oxide

Spin Correlations and Magnetic Ordering in Vanadium(II) Oxide

The arrangement of electron spins in VO dictates its magnetic order. For stoichiometric this compound, theoretical studies based on density functional theory (DFT) predict a ferromagnetic (FM) ground state. materialsproject.org This implies that the magnetic moments of the individual V²⁺ ions tend to align parallel to each other, resulting in a net magnetic moment for the material.

However, this ferromagnetic prediction is noteworthy as many other transition metal monoxides with the rock-salt structure, such as Manganese(II) oxide (MnO) and Nickel(II) oxide (NiO), are experimentally determined to be antiferromagnetic (AFM). mdpi.comunl.edu In an AFM material, adjacent spins align in an antiparallel configuration, leading to a zero net magnetic moment in the ground state.

The significant non-stoichiometry in practical VO samples is expected to create a more complex magnetic landscape. The presence of vanadium vacancies or excess oxygen introduces a mixed-valence state (V²⁺ and V³⁺) and structural defects. These factors can disrupt long-range magnetic order and potentially lead to frustrated interactions, where competing magnetic forces prevent the establishment of a simple ferromagnetic or antiferromagnetic state. Such frustration can give rise to complex magnetic structures or spin-glass behavior, a state characterized by a disordered freezing of spins at low temperatures, similar to phenomena observed in some vanadium spinel compounds. aps.org

Table 1: Theoretical Properties of Stoichiometric this compound
PropertyValueReference
Crystal StructureRock-Salt (Cubic, Fm-3m) materialsproject.org
Predicted Magnetic OrderingFerromagnetic materialsproject.org
Predicted Total Magnetization2.97 µB/formula unit materialsproject.org
Predicted Band Gap0.97 eV materialsproject.org

Orbital Ordering Phenomena and Their Coupling to Magnetism

Orbital ordering, the ordered arrangement of the occupied d-orbitals on the metal ions, is a significant phenomenon in many vanadium oxides, particularly those with V³⁺ (d²) or V⁴⁺ (d¹) ions where orbital degeneracy exists. jaea.go.jpicm.edu.pl However, in the case of this compound, the V²⁺ ion has a d³ configuration. In an ideal octahedral crystal field, as found in the rock-salt structure, the three d-electrons occupy the three t₂g orbitals (dxy, dyz, dxz) individually, according to Hund's rule. This results in a ⁴A₂g ground state, which is orbitally non-degenerate.

Consequently, strong orbital ordering driven by the Jahn-Teller effect is not expected to be a primary feature in stoichiometric, cubic VO. icm.edu.pl The magnetism is therefore primarily governed by spin interactions rather than a strong coupling to an ordered orbital state. It is important to note, however, that the experimentally observed distortions in the NaCl structure of VO signify a deviation from perfect octahedral symmetry. wikipedia.org This lowering of symmetry can lift the degeneracy of excited states and allow for a minor degree of spin-orbit coupling to influence the magnetic properties, though this is considered a secondary effect compared to the dominant exchange interactions.

Influence of Crystal Structure on Magnetic Anisotropy

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In an ideal cubic crystal system like the theoretical rock-salt structure of VO, the magnetocrystalline anisotropy is expected to be very low due to the high symmetry of the lattice. materialsproject.org

However, the actual crystal structure of VO is known to be distorted from a perfect cubic lattice. wikipedia.org This structural distortion is the principal source of magnetocrystalline anisotropy in the bulk material, as it creates preferential directions for the alignment of magnetic moments. Furthermore, the inherent non-stoichiometry and high concentration of defects can lead to significant local deviations from the average structure. These local symmetry-breaking effects can induce anisotropy, a phenomenon that becomes particularly pronounced at surfaces or interfaces. For instance, in nanoparticles of the rock-salt oxide MnO, enhanced surface anisotropy is attributed to local disorder and defects. unl.edu A similar mechanism could be at play in non-stoichiometric VO. Research on oxide heterostructures has also shown that interfaces involving rock-salt-type oxides can give rise to strong perpendicular magnetic anisotropy. researchgate.netaip.org

Exchange Interactions in this compound Lattices

The magnetic ordering in VO arises from quantum mechanical exchange interactions between the V²⁺ ions. In an insulating oxide, the dominant mechanism is superexchange, which is an indirect interaction mediated by the intervening oxygen anions. The nature of this interaction (ferromagnetic or antiferromagnetic) can be predicted by the Goodenough-Kanamori-Anderson (GKA) rules, which depend on the bond angle and the orbital occupancy.

In the ideal rock-salt structure of VO, two primary superexchange pathways exist:

Nearest-Neighbor (NN) Interaction : This occurs between two V²⁺ ions connected through a shared oxygen, forming a V-O-V bond angle of 90°. For a d³-d³ interaction across a 90° path, the GKA rules predict a ferromagnetic exchange.

Next-Nearest-Neighbor (NNN) Interaction : This interaction is mediated through two oxygen atoms, resulting in a linear V-O-V path with a 180° angle. For a d³-d³ interaction across a 180° path, the prediction is for a strong antiferromagnetic exchange.

The final magnetic order is determined by the balance between the stronger, ferromagnetic nearest-neighbor interactions and the weaker, antiferromagnetic next-nearest-neighbor interactions. The theoretical prediction of a ferromagnetic ground state for stoichiometric VO suggests that the 90° nearest-neighbor superexchange is the dominant interaction. materialsproject.org

In non-stoichiometric VOₓ, where both V²⁺ and V³⁺ ions are present, another mechanism called double exchange can become active. This mechanism describes the movement of an electron between two ions of different valence states and typically promotes a ferromagnetic alignment of the spins to facilitate this electron hopping. rsc.orgcore.ac.uk

Table 2: Predicted Superexchange Interactions in Ideal VO Structure
Interaction PathV-O-V AnglePredicted Outcome (GKA Rules)
Nearest-Neighbor (V-O-V)90°Ferromagnetic
Next-Nearest-Neighbor (V-O-V)180°Antiferromagnetic

Defect Chemistry and Non Stoichiometry in Vanadium Ii Oxide

Impact of Oxygen Vacancies on Electronic and Structural Properties

In sub-stoichiometric vanadium monoxide (VOₓ, where x < 1), oxygen vacancies are the predominant type of lattice defect. The absence of an oxygen anion from its lattice site has profound effects on the material's local structure and electronic configuration.

Electronic Properties: The creation of an oxygen vacancy releases two electrons into the crystal lattice to maintain charge neutrality. These excess electrons tend to localize on the neighboring vanadium ions, causing a reduction in their oxidation state (e.g., from V²⁺ to a lower state, or contributing to a pool of V³⁺/V⁴⁺ ions). researchgate.netaip.org This process effectively dopes the material with electrons, introducing donor levels within the band gap. researchgate.net Consequently, oxygen vacancies act as donor impurities, increasing the n-type carrier concentration and enhancing electrical conductivity. rsc.org In other vanadium oxides like V₂O₅, the formation of oxygen vacancies is directly linked to the reduction of V⁵⁺ to V⁴⁺ and a decrease in the material's work function. researchgate.net Similarly, in VO₂, oxygen vacancies can reduce the band gap and lower the energy barrier for the metal-insulator transition. inoe.ro These vacancies modify the hybridization between vanadium 3d and oxygen 2p orbitals, altering the electronic band structure. nih.gov

Cation and Anion Non-Stoichiometry Effects

Vanadium(II) oxide is notable for its wide range of non-stoichiometry, which involves defects on both the vanadium (cation) and oxygen (anion) sublattices. researchgate.netuu.nl The type of dominant defect is directly related to the stoichiometry of the compound, VOx.

Anion-Deficient Non-Stoichiometry (x < 1): In oxygen-deficient compositions, a fraction of the anion sites in the rock-salt structure is vacant. These oxygen vacancies are the primary defect, leading to metal-excess characteristics and n-type conductivity. ias.ac.in

Interstitial Defects: In addition to vacancies, studies on VOx have shown that for compositions with x > 1, interstitial vanadium ions can also be present, often in proximity to vacancy clusters. researchgate.net

The interplay between these different types of defects across the VOx homogeneity range allows for significant tuning of the material's properties.

Stoichiometry (VOₓ)Primary Defect Type(s)Charge Compensation MechanismResulting Electronic Property
x &lt; 1 (Metal-Excess)Oxygen Vacancies (Vₒ)Localization of excess electrons on V sites (e.g., 2V²⁺ → 2V⁺ or similar reduction)n-type conductivity
x &gt; 1 (Metal-Deficient)Vanadium Vacancies (Vᵥ), Vanadium InterstitialsOxidation of lattice cations (e.g., 2V²⁺ → 2V³⁺ per V²⁺ vacancy)p-type conductivity

Role of Lattice Defects in Modulating Electronic States

Lattice defects are not mere imperfections; they are fundamental to the electronic structure of this compound. By introducing new energy levels and altering charge carrier concentrations, they actively modulate the material's electronic states.

The presence of either cation or anion vacancies creates localized defect states within the bandgap. researchgate.netacs.org In the case of oxygen vacancies, these are typically donor states located near the conduction band, while vanadium vacancies introduce acceptor states near the valence band. researchgate.netacs.org The high concentration of these defects in VOx means that these states can be significant enough to form defect bands, fundamentally altering transport properties.

Defect Engineering for Tailoring this compound Characteristics

The intrinsic link between defects and properties in this compound makes it a prime candidate for defect engineering, a strategy to intentionally create and control defects to achieve desired material characteristics. rhhz.netrsc.orgsciengine.com

Intrinsic Defect Control: The concentration and type of native defects in VOx can be controlled during synthesis by tuning parameters such as temperature and, crucially, the oxygen partial pressure. This allows for the production of material with a specific stoichiometry and, therefore, specific electronic properties.

Extrinsic Defect Control (Doping): A powerful method for tailoring properties is through doping with aliovalent or isovalent ions.

Substitutional Doping: Introducing impurity cations with a different charge state onto the vanadium sites forces the creation or annihilation of other defects to maintain charge neutrality. For example, doping with a trivalent cation (M³⁺) would necessitate the creation of vanadium vacancies to balance the charge, thereby tuning the p-type characteristics. Conversely, doping with a monovalent cation (M¹⁺) could be compensated by the formation of oxygen vacancies, enhancing n-type properties. libretexts.org Doping can also be used to expand the crystal lattice, which can improve ion diffusion kinetics for electrochemical applications. mdpi.com

Interstitial Doping: Small ions can be introduced into the interstitial sites of the VO lattice, which also alters the electronic structure and can create strain, providing another lever for tuning properties. rhhz.net

Other Engineering Strategies: Techniques such as ion irradiation can be used to introduce point defects in a controlled manner after synthesis, offering a way to selectively modulate electronic transport properties. aip.orgosti.gov By creating specific types of defects, it is possible to modify resistivity and carrier density without significantly altering other fundamental properties like a phase transition temperature. aip.org

Engineering StrategyMechanismPotential Effect on VO PropertiesReference Principle
Control of Synthesis AtmosphereVaries oxygen partial pressure to control the x in VOₓ.Systematically varies stoichiometry from metal-excess (n-type) to metal-deficient (p-type). ias.ac.in
Aliovalent Cation Doping (e.g., M³⁺ for V²⁺)Creates cation vacancies for charge compensation.Increases p-type carrier concentration; modifies lattice parameters. libretexts.orgmdpi.com
Ion Pre-intercalation/DopingIntroduces ions that act as "pillars" in the structure.Expands lattice, enhances ion diffusion, improves structural stability for electrochemical uses. rhhz.netacs.org
Ion Irradiation (e.g., with He⁺)Creates controlled concentrations of point defects (vacancies, interstitials).Selectively modifies resistivity and carrier density. aip.orgosti.gov

Phase Transitions and Structural Dynamics of Vanadium Ii Oxide

Pressure-Induced Structural Transformations in Vanadium(II) Oxide

The investigation of pressure-induced structural transformations in this compound is an area of active research, though not as extensively documented as for other vanadium oxides like VO2 or V2O5. High-pressure studies on related vanadium compounds often reveal changes in coordination number and transitions to more densely packed structures. For instance, in other vanadium oxides, pressure can induce a change from five-fold to six-fold coordination of the vanadium ions. acs.org

Table 1: Compositional Range of this compound

CompoundCompositional Range
This compound (VO)VO0.8 to VO1.3

This table highlights the non-stoichiometric nature of this compound. wikipedia.org

Temperature-Driven Structural Reconfigurations

The influence of temperature on the crystal structure of this compound is a key aspect of its material science. While VO does not exhibit the well-known sharp metal-insulator transition seen in VO2 near room temperature, temperature variations do affect its lattice parameters and electronic properties. The thermal expansion of materials is a critical parameter in understanding their behavior at different temperatures. For vanadium metal, the thermal expansion has been studied, and it is known to be anisotropic in other vanadium oxides like V2O5. researchgate.netacs.org

Detailed studies on the temperature-dependent lattice parameters of stoichiometric VO are limited in the available literature. However, it is understood that like all materials, VO will experience thermal expansion upon heating, leading to an increase in its lattice parameters and unit cell volume. The precise coefficients of thermal expansion and any potential subtle phase transitions at specific temperatures for VO are subjects that require more focused experimental investigation. The stability of various vanadium oxide phases is highly dependent on temperature and oxygen partial pressure, as illustrated in V-O phase diagrams. aps.org

Electron-Phonon Coupling in this compound Lattice Dynamics

Electron-phonon coupling describes the interaction between electrons and lattice vibrations (phonons), which is a fundamental process influencing the electrical and thermal properties of materials. In many transition metal oxides, this coupling is strong and can be a driving force for phase transitions. For related compounds like SrVO3, which also contains vanadium in a 3d1 electronic configuration, strong electron-phonon coupling has been identified as playing a pivotal role in its transport properties. arxiv.org

Theoretical studies on elemental vanadium have shown that electron-phonon interactions are significant and can explain phenomena like the temperature dependence of phonon energies. researchgate.net For this compound, the delocalized t2g electrons are expected to interact with the lattice vibrations. This interaction would influence the scattering of charge carriers and thus the electrical conductivity of the material. Inelastic neutron scattering (INS) is a powerful experimental technique to probe phonon dispersion and by extension, electron-phonon coupling. While INS studies have been performed on various vanadium-containing compounds, specific and detailed phonon dispersion curves and electron-phonon coupling constants for stoichiometric VO are not widely reported in the reviewed literature. aps.org

Anisotropic Structural Fluctuations and Their Electronic Implications

Anisotropy, the directional dependence of physical properties, is a common feature in crystalline materials. In vanadium oxides, anisotropy in electrical and optical properties has been observed, particularly in layered structures like V2O5. acs.orgnjit.edu For this compound with its distorted rocksalt structure, some degree of anisotropy in its structural and electronic properties is expected.

Anisotropic structural fluctuations refer to direction-dependent variations in atomic positions from their equilibrium lattice sites. These fluctuations can be influenced by temperature and pressure and can have significant implications for the electronic properties of the material. For instance, anisotropic compressibility or thermal expansion would indicate that the interatomic bonds are stronger in some crystallographic directions than in others. This can affect the orbital overlap between vanadium and oxygen atoms differently along various axes, leading to anisotropic electronic conductivity and optical responses. While the elastic properties of materials can be described as anisotropic, specific experimental data quantifying the anisotropic structural fluctuations and their direct correlation with the electronic properties of this compound are not extensively detailed in the current body of scientific literature. researchgate.netcmu.edu

Advanced Spectroscopic and Diffraction Characterization of Vanadium Ii Oxide

X-ray Diffraction (XRD) and Synchrotron-Based Techniques for Crystalline Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. For Vanadium(II) oxide, XRD analysis confirms its rock-salt cubic structure. Synchrotron-based XRD offers higher resolution and intensity, enabling more detailed structural refinement. These advanced techniques allow for the precise determination of lattice parameters, bond lengths, and bond angles.

In-situ synchrotron XRD studies have been instrumental in observing the real-time crystallization of vanadium oxide thin films. aip.org For instance, during the annealing of amorphous vanadium oxide films, the emergence of diffraction peaks corresponding to the VO₂ phase can be monitored, providing insights into the kinetics of phase transformations. aip.org Furthermore, synchrotron XRD can be used to identify and quantify different vanadium oxide phases present in a sample, which is crucial as vanadium can exist in multiple oxidation states. aip.orgrsc.org For example, in the synthesis of complex vanadium-based compounds, synchrotron XRD with Rietveld refinement can accurately determine the phase fractions of desired products and any impurity phases. rsc.org

The high brilliance of synchrotron radiation also facilitates the study of subtle structural features like orbital ordering in perovskite-type vanadium oxides. aps.org By analyzing the azimuthal-angle dependence of superlattice reflections, researchers can deduce the specific orbital occupations in different sublattices, providing data that aligns well with theoretical predictions. aps.org

Electron Microscopy Techniques (TEM, SEM) for Microstructural and Nanostructural Elucidation

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the microstructure and nanostructure of this compound. SEM provides detailed information about the surface morphology, including grain size and shape. Studies on VO₂ films have utilized SEM to observe the transformation of xerogel structures into irregularly shaped, layered structures upon laser irradiation. iaea.org It has also been used to characterize the morphology of nanostructured VO₂ films, revealing uniform grain sizes of approximately 25 nm in porous films. researchgate.net

TEM, with its higher resolution, allows for the investigation of the internal structure of VO materials. It has been used to study ultrathin vanadium oxide films, revealing their polycrystalline nature with an average grain size of 15 nm. nih.gov TEM is also crucial in characterizing the nanostructure of synthesized vanadium oxide nanoparticles, such as the sheet-like morphology of V₂O₅. aip.org Furthermore, TEM analysis can help identify the preferred orientation of crystalline domains in thin films. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS is essential for determining the oxidation state of vanadium. The binding energy of the V 2p core level is characteristic of the vanadium oxidation state. iaea.org For instance, the V 2p₃/₂ peak for V⁴⁺ is found at a different binding energy than for V⁵⁺, with a difference of roughly 1 eV. nrel.govresearchgate.net

XPS studies on vanadium oxide films have shown that the surface can be easily oxidized, leading to a mixture of oxidation states such as V⁴⁺ and V⁵⁺. nih.gov The technique can also be used to detect the presence of surface contaminants or changes in stoichiometry. For example, XPS has been employed to show an increase in the O/V ratio in vanadium oxide films treated with higher laser intensities. iaea.org

Valence band XPS provides insights into the electronic structure of the material. researchgate.netresearchgate.net The valence band spectra of vanadium oxides are composed of contributions from V 3d and O 2p states. researchgate.net Changes in the valence band spectrum upon treatments like ionic liquid gating can confirm phase transformations, such as the conversion of VO₂ to V₂O₅. researchgate.net

TechniqueInformation ObtainedKey Findings for Vanadium Oxides
XPS Elemental composition, chemical (oxidation) states, valence band structure.Confirms the presence of different vanadium oxidation states (e.g., V⁴⁺, V⁵⁺) on the surface. nih.govnrel.gov Reveals changes in stoichiometry and the electronic structure upon various treatments. iaea.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Electronic and Magnetic States

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure around a specific element. By tuning the X-ray energy to the absorption edge of vanadium, one can obtain information about its oxidation state, coordination environment, and the hybridization of its orbitals with those of neighboring atoms. XAS has been used to investigate the local electronic properties of pristine and doped VO₂ thin films, revealing the strong hybridization between V 3d and O 2p states. aip.org

X-ray Magnetic Circular Dichroism (XMCD), which is the difference in X-ray absorption of left and right circularly polarized light in a magnetic field, is an element-specific probe of magnetism. ibm.com XMCD measurements at the V L-edges can explicitly demonstrate ferromagnetism in materials like Cr-doped VO₂ thin films. aip.orgresearchgate.net The technique allows for the quantitative determination of spin and orbital magnetic moments. ibm.com XMCD can also be a qualitative tool to probe for oxygen deficiency, as this can induce magnetism in otherwise non-magnetic vanadium oxides. rsc.org

Raman and Infrared Spectroscopy for Vibrational Modes and Lattice Dynamics

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of a material, providing a fingerprint of its crystal structure and bonding. These techniques are sensitive to changes in symmetry and local atomic arrangements. Raman spectroscopy has been used to confirm the crystalline phase of VO₂ films, with the presence of specific phonon modes indicating the desired structure. aip.org For example, the observation of Raman modes corresponding to the M1 phase of VO₂ confirms its presence in thin films. mdpi.com

Infrared spectroscopy can also identify structural changes in doped vanadium oxides. rsc.org It has been used to study the phase transitions in VO₂ thin films by observing changes in the IR spectroscopic responses of electrons and phonons. aps.org Furthermore, IR spectroscopy can distinguish between different vanadate (B1173111) structures based on the number and position of bands in the V-O stretching region. qut.edu.au The technique has also been used to analyze the chemical bonding in vanadyl complexes. researchgate.netsci-hub.st

Spectroscopy TechniqueProbed PropertiesApplication to Vanadium Oxides
Raman Spectroscopy Vibrational modes, crystal structure, phase identification.Confirms the monoclinic M1 phase of VO₂. mdpi.com Detects structural changes upon doping.
Infrared Spectroscopy Vibrational modes, lattice dynamics, chemical bonding.Identifies structural distortions in doped VO₂. rsc.org Characterizes phase transitions and different vanadate structures. aps.orgqut.edu.au

Scanning Probe Microscopy (AFM, STM) for Surface Morphology and Local Electronic Properties

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide high-resolution imaging of surfaces and can probe local electronic properties. AFM is used to characterize the surface morphology and roughness of this compound films. nih.gov

STM can achieve atomic resolution, revealing the arrangement of atoms on the surface. researchgate.net It has been used to study the surface of VO₂ thin films, showing coexisting domains of metallic and semiconducting phases. researchgate.netnih.gov By combining STM with light emission spectroscopy (STM-LE), it has been found that only the metallic domains of VO₂ emit light, providing a nanoscale view of the electronic properties. researchgate.net Furthermore, STM can be used to characterize the polycrystalline nature of ultrathin oxide layers, revealing rotational domains with sizes in the range of 10-30 nm. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Spin States and Defects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions between electron spin states in the presence of a magnetic field. It is particularly useful for studying materials with unpaired electrons, such as radicals or transition metal ions. For this compound, which contains V²⁺ ions with unpaired electrons, ESR can provide valuable information about the spin states and the local environment of the vanadium ions.

ESR studies on vanadium(IV) complexes have been conducted to investigate their magnetic properties and relaxation times, which are crucial for applications in quantum information processing. nih.gov The vanadium(IV) ion (V⁴⁺) has an electron spin of S = 1/2 and a nuclear spin of I = 7/2 for the stable ⁵¹V isotope, leading to characteristic hyperfine splitting in the ESR spectrum. nih.gov Detailed ESR investigations of VO₂ isolated in neon matrices have revealed a nonlinear structure with a ²A₁ ground state. aip.org The analysis of the g-tensor and hyperfine interactions in these studies provides a sensitive probe of the electronic structure and bonding, which can be compared with theoretical calculations. aip.orgaip.orgarxiv.org

Computational and Theoretical Investigations of Vanadium Ii Oxide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural characteristics of vanadium oxides. researchgate.netrsc.org These computational methods allow for the examination of properties such as electronic states, total energies, and atomic forces to determine equilibrium geometries. researchgate.net DFT studies have been applied to various forms of vanadium oxide, including bulk crystals, surfaces, and clusters. researchgate.netrsc.org

For instance, DFT calculations have been used to model the (010) surface of V2O5 using periodic single layers, which is justified by the weak electronic coupling between layers observed in bulk calculations. researchgate.net The insights from DFT are crucial for understanding the mixed ionic and covalent bonding nature of vanadium oxides and the local reactivity of different oxygen sites on the surface. mpg.de

Exchange-Correlation Functionals and Their Applicability to Vanadium(II) Oxide

The selection of an appropriate exchange-correlation (XC) functional is critical for the accuracy of DFT calculations, especially for strongly correlated systems like vanadium oxides. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have been found to be insufficient in accurately describing certain properties, such as the band gap of the monoclinic (M1) phase of VO2. researchgate.net

Different functionals have been tested for their performance. For example, the Perdew-Burke-Ernzerhof (PBE) functional, a type of GGA, provides reasonable estimations of bandgaps in some vanadate (B1173111) materials. rsc.org However, for VO2, both LDA and GGA fail to open the experimentally observed band gap in the M1 phase. researchgate.net

The meta-GGA SCAN (Strongly Constrained and Appropriately Normed) functional has shown promise. nih.govresearchgate.net Studies suggest that SCAN and its van der Waals corrected version, SCAN-rVV10, can accurately predict the geometrical and optoelectronic properties of both the monoclinic (M1) and rutile (R) phases of VO2, often outperforming GGA and GGA+U methods. researchgate.netd-nb.info For example, SCAN-rVV10 correctly predicts the higher stability of the low-temperature monoclinic phase over the high-temperature rutile phase and provides a bandgap for VO2(M1) that is in good agreement with experimental values. researchgate.net The B3LYP/TZVP functional has also been found suitable for studying small vanadium oxide clusters. researchgate.net

DFT+U and Hybrid Functionals for Correlated Electron Systems

To address the limitations of standard DFT functionals for strongly correlated systems, methods like DFT+U and hybrid functionals are employed. arxiv.org The DFT+U approach introduces an on-site Coulomb interaction parameter (U) to better describe the localized d-electrons of vanadium. arxiv.org However, the effectiveness of DFT+U for vanadium dioxide has been a subject of debate. Some studies have found that the widely used PBE+U approach can lead to significant distortions in the monoclinic phase and fail to correctly predict the metal-to-insulator transition in VO2, even with adjusted U values. nih.govresearchgate.net In contrast, other research indicates that the inclusion of the Hubbard U term is necessary, even with the SCAN functional, to accurately describe the structural transition in VO2. arxiv.org

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer another avenue for improved accuracy. researchgate.netrsc.org However, standard hybrid functionals like HSE06 and PBE0 can incorrectly describe both phases of VO2 as insulators, necessitating an adjustment of the Fock exchange mixing parameter. researchgate.net For some vanadate materials, the HSE06 functional has been found to significantly overestimate band gaps. rsc.org Re-parameterized hybrid functionals, such as PBE0-10 (with 10% Fock exchange) and HSE06-12.5 (with 12.5% Fock exchange), have been shown to provide more accurate results for the structural, electronic, and energetic properties of VO2. researchgate.net

Table 1: Comparison of DFT Functionals for Predicting Vanadium Dioxide Properties

Functional/Method Predicted Property Finding Reference
PBE+U Structural and Electronic Properties Can lead to distorted monoclinic phase and incorrect metal-insulator transition prediction. nih.govresearchgate.net
SCAN Geometrical and Optoelectronic Properties Provides a good balance of computational efficiency and accuracy. nih.govresearchgate.net
SCAN-rVV10 Phase Stability and Bandgap Correctly predicts the relative stability of M1 and R phases and provides an accurate bandgap for M1 VO2. researchgate.net
HSE06 Bandgap Can significantly overestimate bandgaps in some vanadates. rsc.org
Re-parameterized PBE0/HSE06 Structural and Electronic Properties Adjusted Fock exchange provides more accurate results for VO2. researchgate.net

Quantum Monte Carlo (QMC) Simulations for Ground State Properties

Quantum Monte Carlo (QMC) methods provide a powerful, first-principles approach to study strongly correlated electron systems by explicitly simulating the interactions between electrons. core.ac.uk This technique is particularly valuable for materials like vanadium dioxide, where electron correlation effects are significant. core.ac.ukanl.gov QMC calculations have been instrumental in demonstrating that the structural transition in VO2 is the direct cause of the metal-insulator transition and the change in the coupling of vanadium spins. core.ac.uk

A key advantage of QMC is its ability to provide highly accurate results for the ground state energy of a system, often referred to as being of "chemical accuracy". ornl.gov The method relies on stochastic sampling to solve the many-body quantum problem, which, while computationally intensive, avoids some of the approximations inherent in other methods. anl.govhpcwire.com For transition metal oxides, the development of accurate pseudopotentials has been crucial for the successful application of QMC. researchgate.net Studies using these pseudopotentials have shown excellent agreement with experimental values for properties like ionization potentials and bond lengths of small molecules. researchgate.net

Dynamical Mean-Field Theory (DMFT) for Strong Correlation Effects

Dynamical Mean-Field Theory (DMFT) is a non-perturbative method specifically designed to investigate strongly correlated electron systems. d-nb.info When combined with DFT (in a scheme often called DFT+DMFT or LDA+DMFT), it provides a material-specific tool for studying these complex materials from first principles. d-nb.infoaps.org

In the context of vanadium dioxide, DFT+DMFT has been crucial for understanding the metal-insulator transition. aps.orgarxiv.orgarxiv.org This approach maps the lattice problem onto a single-impurity Anderson model with a self-consistency condition, which becomes exact in the limit of high lattice coordination. d-nb.info This allows for a non-perturbative investigation of the dynamics of correlated electrons across all interaction strengths. d-nb.info

Recent studies have employed single-site DFT+DMFT using a unique basis of bond-centered orbitals to explore the interplay between structural dimerization and electronic correlations in VO2. aps.orgarxiv.orgarxiv.org This approach has proven to be computationally less demanding than cluster DMFT methods while still allowing for a continuous variation of the structure through the metal-insulator transition. aps.orgarxiv.org Seminal work in the field described VO2 as a "dynamical-singlet insulator" undergoing a correlation-assisted Peierls transition. arxiv.org

Ab Initio Molecular Dynamics Simulations for Dynamic Processes

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for investigating the dynamic processes at the atomic level in materials like vanadium oxides. arxiv.orgmdpi.com This method combines molecular dynamics with electronic structure calculations, typically from DFT, to simulate the motion of atoms over time.

AIMD has been used to study phenomena such as ion diffusion within vanadium oxide structures. For example, simulations have been performed to understand the dynamics of lithium ions within V2O5 layers at high temperatures, revealing the mechanisms of Li diffusion. arxiv.org These simulations can track the trajectories of individual atoms, providing insights into diffusion pathways. arxiv.org

Furthermore, AIMD is employed to study the interactions at interfaces, such as those between liquid metals and oxide substrates. mdpi.com These simulations have revealed atomic ordering, including layering and in-plane ordering, in the liquid metal adjacent to the solid substrate. mdpi.com Reactive molecular dynamics simulations, a related technique using a reactive force field (ReaxFF), have been developed to model catalytic processes on vanadium oxide surfaces, such as the oxidation of methanol (B129727) to formaldehyde (B43269) on V2O5. acs.org

Modeling Defect States and Non-Stoichiometry in this compound

The properties of vanadium oxides are highly sensitive to stoichiometry and the presence of defects. aps.orgias.ac.inaip.org Computational modeling plays a crucial role in understanding the impact of these imperfections on the material's electronic and structural characteristics.

Non-stoichiometry in vanadium oxides often arises from oxygen vacancies (VO). aps.org The presence of these defects can lead to a change in the oxidation state of neighboring vanadium atoms, for instance, from V5+ to V4+ or lower. aps.org This, in turn, introduces additional electronic states within the band gap. aps.org For example, ultraviolet photoemission spectroscopy (UPS) studies, supported by theoretical models, have shown the formation of mid-gap states due to oxygen vacancies. aps.org

The concentration of defects determines the stoichiometry and can even influence the crystal structure of the resulting phase. aps.org For instance, reduced forms of V2O5 can contain phases like V6O13. aps.org Vanadium oxides can exist in various non-stoichiometric forms, including Magneli phases (VnO2n-1) and Wadsley phases (VnO2n+1). aip.org

Modeling efforts also extend to understanding the stability of different vanadium oxide phases. Reactive molecular dynamics simulations have been used to study the compositional stability of various vanadium oxides, including VO2, V2O3, V2O5, and V6O13, in both bulk and thin-film forms. researchgate.net These simulations have shown that VO2 near a surface can evolve into a more stable mixture of V6O13 and V2O5. researchgate.net

Simulation of Spin-Orbital Coupling and Magnetic Interactions in this compound

Computational and theoretical investigations are crucial for understanding the intricate interplay of spin, orbital, and lattice degrees of freedom that govern the magnetic properties of transition metal oxides like this compound (VO). While detailed computational studies specifically targeting spin-orbital coupling and magnetic interactions in bulk this compound are not extensively available in the public literature, the methodologies applied to other vanadium oxides and strongly correlated systems provide a clear framework for how such simulations are approached.

Theoretical studies on the diatomic VO molecule, for instance, have utilized ab initio multi-reference configuration interaction (MRCI) methods to calculate potential energy surfaces, as well as diagonal and off-diagonal spin-orbit coupling curves. arxiv.orgresearchgate.net These calculations are vital for building spectroscopic models and highlight the significant relativistic effects and electron correlation present in the V-O bond. arxiv.orgresearchgate.net For solid-state VO, which possesses a rock-salt crystal structure, computational approaches like Density Functional Theory (DFT) and its extensions are necessary to model the collective magnetic behavior.

Theoretical Framework and Computational Methods

The primary challenge in modeling this compound lies in the strong electron-electron correlations of the vanadium 3d electrons. Standard DFT approaches often fail to accurately describe such systems. Therefore, more advanced methods are employed:

DFT+U: This method incorporates an on-site Coulomb repulsion term (the Hubbard U) to account for strong electron localization on the vanadium d-orbitals. researchgate.netarxiv.org The value of U is a critical parameter and is often chosen by fitting calculated properties, such as the band gap or oxidation enthalpies, to experimental data. arxiv.org For various vanadium oxide systems, typical U values range from 3.1 eV to 4.0 eV. arxiv.org This correction allows for a more accurate description of the electronic structure, including the prediction of insulating states and magnetic ordering. arxiv.orgnih.gov

Heisenberg Model: To investigate magnetic interactions, the results from ab initio calculations are often mapped onto an effective spin Hamiltonian, most commonly the Heisenberg model. arxiv.orgaps.orgquantumatk.com This model describes the interaction between localized magnetic moments on the vanadium ions:

Here, and are the spin operators for vanadium ions at sites i and j, and is the magnetic exchange coupling constant between them. The sign of J determines the nature of the interaction: positive for ferromagnetic (parallel spin alignment) and negative for antiferromagnetic (anti-parallel alignment). The values of for nearest-neighbors (J1), next-nearest-neighbors (J2), etc., are calculated by determining the total energy of various spin configurations (e.g., ferromagnetic vs. different antiferromagnetic arrangements) from DFT+U calculations. aps.org

Spin-Orbit Coupling (SOC): SOC is a relativistic effect that couples an electron's spin with its orbital motion. ohio-state.eduohiolink.edu In 3d transition metal oxides, SOC is generally weaker than in 4d or 5d systems but can still be significant, leading to phenomena like magnetic anisotropy and the formation of spin-orbital-entangled states. aps.orgarxiv.orgresearchgate.net In computational models, SOC is included in the Hamiltonian to understand its influence on the electronic band structure and the preferred direction of magnetization. nih.govmdpi.com

Simulation of Magnetic Interactions

The dominant magnetic interaction in insulating oxides like VO is typically superexchange, which is mediated by the intervening oxygen anions. mdpi.comacs.org The strength and sign of the superexchange interaction are highly sensitive to the V-O-V bond angle and the specific d-orbitals involved.

Computational simulations proceed by:

Defining the crystal structure of VO.

Performing DFT+U calculations for different magnetic orderings (ferromagnetic, A-type antiferromagnetic, C-type antiferromagnetic, G-type antiferromagnetic).

Extracting the total energies for each configuration.

Fitting these energies to the Heisenberg model to determine the exchange parameters (J).

While specific data for VO is scarce, studies on related vanadium spinels provide insight into the expected magnetic behavior. For example, first-principles calculations on MgV₂O₄ have been used to investigate its magnetic ground state, revealing a preference for magnetic ordering over a non-magnetic state. aip.orgresearchgate.net

Illustrative Research Findings

To illustrate the type of data generated from these simulations, the following tables present representative findings from computational studies on various vanadium oxides. It must be emphasized that these values are for different compounds and serve as examples of the parameters that would be determined in a dedicated study of this compound.

Table 1: Representative Hubbard U Parameters Used in DFT+U Calculations for Vanadium Oxides

Vanadium Oxide CompoundEffective Hubbard U (eV)Methodology/Basis for ChoiceReference
V₂O₅3.1Matching calculated and experimental oxidation enthalpies. arxiv.org
NH₄-V₂O₅3.2Based on literature values for vanadium oxide systems. arxiv.org
Li-intercalated V₂O₅4.0Commonly used value from literature. arxiv.org
VO₂3.4Commonly cited literature value. researchgate.net

Table 2: Example of Calculated Magnetic Properties for a Vanadium Heusler Alloy

PropertyCalculated ValueCompoundReference
Equilibrium Lattice Parameter5.901 ÅV₂CoAl aip.org
Magnetic AlignmentFerrimagneticV₂CoAl aip.org
Total Magnetic Moment~2 μB/f.u.V₂CoAl aip.org
Calculated Curie Temperature~80 K (Experimental)V₂CoAl aip.org

These tables demonstrate how computational studies quantify the parameters governing electronic and magnetic properties. A thorough computational investigation of this compound would similarly determine the appropriate Hubbard U parameter, calculate the exchange interactions between vanadium ions, and assess the influence of spin-orbit coupling to build a comprehensive model of its magnetic behavior.

Future Research Directions and Open Questions in Vanadium Ii Oxide Science

Exploration of Exotic Quantum Phenomena in Vanadium(II) Oxide Systems

Vanadium oxides are archetypal strongly correlated materials, where the intricate dance between charge, lattice, orbital, and spin degrees of freedom gives rise to fascinating physical phenomena like metal-insulator transitions (MIT). rsc.org A primary frontier of research is the deliberate manipulation of these systems to uncover and control exotic quantum states that are not accessible under equilibrium conditions. rsc.org

Future investigations are expected to increasingly utilize extreme external stimuli to drive VO systems into uncharted territories of their phase diagrams. The application of ultra-high magnetic fields, for instance, has already shown promise in inducing phase transitions to unique spin-polarized metallic states in related vanadium oxides. jps.jparxiv.org Researchers are keen to explore whether similar high-field regimes can stabilize novel quantum states, such as excitonic insulators or unconventional forms of magnetic ordering, in VO. arxiv.org Another promising direction involves using external physical fields to tune the electronic orbital configuration, which could lead to the discovery of new electronic phases. rsc.org The use of ultrafast laser pulses to induce non-equilibrium states offers a pathway to potentially decouple the electronic and structural transitions that are often intertwined, providing a clearer view of the purely electronic correlation-driven phenomena like the Mott transition. researchgate.net These explorations are crucial for a complete understanding of quantum phenomena in correlated electron systems and could pave the way for next-generation quantum devices. jps.jparxiv.org

Novel Synthesis Routes for Tailored this compound Architectures

The physical and chemical properties of this compound are intrinsically linked to its morphology, crystal structure, and dimensionality. Consequently, a significant area of future research lies in the development of novel synthesis techniques that offer precise control over these parameters. While traditional methods have produced bulk powders, modern applications in energy storage and catalysis demand sophisticated, nanostructured architectures. nih.govnumberanalytics.com

Researchers are moving beyond conventional solid-state reactions towards more versatile methods capable of producing a variety of nanostructures. acs.org Hydrothermal and solvothermal methods, for example, have proven effective in creating VO nanocrystals, dandelion-like microspheres, and nanorods by carefully tuning reaction precursors, time, and surfactants. nih.govacs.orgresearchgate.net Future work will likely focus on refining these bottom-up approaches to achieve even greater control over particle size, shape, and assembly. One emerging strategy is the combination of different techniques, such as solution combustion synthesis (SCS) followed by carbothermal reduction, which has been shown to produce homogeneous VO nanoparticles and offers a scalable production route. rroij.com The goal is to develop a "synthesis-by-design" paradigm where specific architectures, such as vertically aligned nanosheets, porous nanoflowers, or core-shell structures, can be reliably fabricated to optimize properties for specific applications. nih.govacs.orgmdpi.com Furthermore, there is a growing emphasis on developing more sustainable and efficient synthesis protocols. numberanalytics.com

Synthesis MethodResulting VO ArchitectureKey AdvantagesReference
Hydrothermal ReactionNanocrystals (20-50 nm), Dandelion-like MicrospheresGood morphology control, surfactant-free options nih.govacs.org
Supercritical Fluid ReductionNanoparticles (~50 µm)Method for reducing precursors like VOC₂O₄ nih.gov
Sputtering & OxidationVertically aligned nanosheetsDirect growth on substrates, ordered structures nih.gov
Solution Combustion Synthesis (SCS) & Carbothermal ReductionNanoparticles (<30 nm)Rapid, homogeneous precursor formation, scalable rroij.com
Surfactant-Assisted HydrothermalNanorods (40-60 nm diameter, 1-2 µm length)High crystallinity, selective phase formation (e.g., VO₂(B)) researchgate.net

Advanced In-Situ and Operando Characterization of Dynamic Processes

Understanding the functional properties of this compound requires observing its behavior under actual operating conditions. The complex structural and electronic evolution of catalysts and energy storage materials during reactions is often hidden from conventional, static characterization methods. acs.org A critical future direction is the widespread application of advanced in-situ and, particularly, operando characterization techniques. acs.orgnih.gov The term operando, Latin for "during operation," refers to studies performed on a material in a device-relevant environment while simultaneously measuring its functional properties. acs.orgnih.gov

Techniques such as time-resolved X-ray Absorption Spectroscopy (XAS) and operando Electron Paramagnetic Resonance (EPR) are poised to provide unprecedented insights. acs.orgucl.ac.uk These methods can capture the fast and even ultra-fast dynamics of processes like redox reactions, the formation and evolution of catalytic active sites (such as oxygen vacancies), and phase transitions in real-time. acs.orgucl.ac.uk For example, operando studies can track the kinetics of VO formation and conversion during catalytic cycles, identifying rate-limiting steps and the role of promoters. ucl.ac.uk It is expected that combining multiple techniques—such as simultaneous in-situ X-ray diffraction (XRD), Raman spectroscopy, and gas analysis—will become more common. nih.govscientificarchives.com This multi-modal approach will allow researchers to build a comprehensive picture by correlating dynamic changes in crystal structure, molecular vibrations, and electronic states with catalytic activity or electrochemical performance, leading to a deeper understanding of reaction mechanisms and guiding the rational design of better materials. nih.gov

Development of Enhanced Theoretical Models for Complex Interactions

The defining feature of this compound is the strong correlation between its electrons, a phenomenon that standard theoretical models like Density Functional Theory (DFT) often fail to describe accurately. scispace.comcapes.gov.br While DFT is a powerful tool, its approximations can be insufficient for systems where electron-electron repulsion dictates the material's fundamental properties, such as the metal-insulator transition. capes.gov.brcond-mat.de Therefore, a significant open frontier in VO science is the development and application of more sophisticated theoretical frameworks that can correctly capture these strong correlation effects.

Future theoretical work will increasingly rely on advanced methods that go beyond standard DFT. Two prominent approaches are Dynamical Mean-Field Theory (DMFT) and the GW approximation. capes.gov.bryale.edu The LDA+DMFT approach (combining the Local Density Approximation with DMFT) has already shown success in modeling the MIT in related vanadium oxides by treating the strong local interactions more accurately. yale.edu Similarly, self-consistent GW calculations have been demonstrated to correctly reproduce the band structures and correlation effects in both the metallic and insulating phases of vanadium oxides without empirical parameters. capes.gov.br The ongoing challenge is to extend these computationally intensive methods to larger, more complex systems, such as nanostructures or interfaces. The development of these enhanced models is crucial for accurately predicting the electronic and magnetic properties of VO, understanding the interplay between electronic and lattice degrees of freedom, and simulating the material's response to external stimuli like pressure, doping, or electric fields. researchgate.netyale.edu

Interplay between Dimensionality and Correlated Phenomena in this compound Nanostructures

As materials are scaled down to the nanoscale, their properties can change dramatically due to quantum confinement and increased surface-to-volume ratios. A compelling future research direction is to systematically investigate how reducing the dimensionality of this compound influences its inherent strongly correlated phenomena. arxiv.orgresearchgate.net This involves fabricating and studying VO in the form of two-dimensional (2D) nanosheets, one-dimensional (1D) nanowires or nanobelts, and zero-dimensional (0D) quantum dots. arxiv.orgwalshmedicalmedia.com

Lowering the dimensionality is expected to have a profound impact on the electronic and magnetic properties of VO. arxiv.org For instance, 1D nanostructures like nanobelts provide an ideal platform to study how spatial confinement affects the metal-insulator transition and long-range magnetic ordering. walshmedicalmedia.com In such systems, collective quantum behaviors like charge-density waves, which are prominent in quasi-1D materials, may emerge or be enhanced. arxiv.org Research into nanostructured correlated oxides has already shown that the MIT can be manipulated by nanoscale doping or by driving the system out of equilibrium. researchgate.netcapes.gov.br The ultimate goal is to understand and control the intricate interplay between the material's physical dimensions and its emergent correlated electronic behavior. This knowledge could enable the engineering of VO nanostructures with tunable electronic phase transitions for applications in next-generation sensors, switches, and other correlated electronic devices. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.